REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[O:9][CH3:10])[NH2:5].[N:11]([O-])=O.[Na+].O.O.[Sn](Cl)[Cl:18]>Cl.O>[ClH:18].[F:1][C:2]1[CH:3]=[C:4]([NH:5][NH2:11])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:1.2,3.4.5,8.9|
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Name
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|
Quantity
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1.5871 g
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Type
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reactant
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Smiles
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FC=1C=C(N)C=CC1OC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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Cl
|
Name
|
|
Quantity
|
0.776 g
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
1.873 mL
|
Type
|
reactant
|
Smiles
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O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
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7 mL
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Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction was then stirred for 20 min at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
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The precipitate was collected by filtration
|
Type
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CUSTOM
|
Details
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The cake was triturated with ethanol (50 mL, room temp)
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Type
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FILTRATION
|
Details
|
followed by filtration
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |